(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(3-methoxyphenyl)prop-2-enenitrile
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Overview
Description
The compound (2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(3-methoxyphenyl)prop-2-enenitrile is a complex organic molecule characterized by the presence of a fluoro-substituted benzoyl group, a morpholine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(3-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the fluoro-substituted benzoyl precursor, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the formation of the enenitrile linkage with the methoxyphenyl group under controlled conditions, often using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(3-methoxyphenyl)prop-2-enenitrile: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The enenitrile linkage can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(3-methoxyphenyl)prop-2-enenitrile: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving morpholine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(3-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The fluoro-substituted benzoyl group may interact with enzymes or receptors, while the morpholine ring can enhance its binding affinity. The methoxyphenyl group may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in having a fluoro-substituted aromatic ring and a nitrogen-containing ring structure.
Sulfur compounds: Share the ability to form stable compounds with various elements.
Uniqueness
(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(3-methoxyphenyl)prop-2-enenitrile: is unique due to its combination of a fluoro-substituted benzoyl group, a morpholine ring, and a methoxyphenyl group, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H19FN2O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
(E)-2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(3-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C21H19FN2O3/c1-26-18-4-2-3-15(12-18)11-17(14-23)21(25)16-5-6-20(19(22)13-16)24-7-9-27-10-8-24/h2-6,11-13H,7-10H2,1H3/b17-11+ |
InChI Key |
XXRJJYQPJUEAJM-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)N3CCOCC3)F |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)N3CCOCC3)F |
Origin of Product |
United States |
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